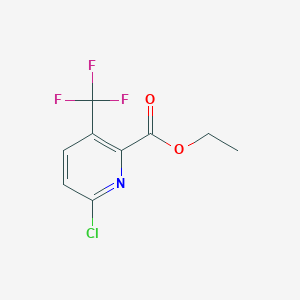

Ethyl 6-chloro-3-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

ethyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBIWBQNIVHZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation and Chlorination

- Trifluoromethylation is often achieved using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3) under catalysis or radical conditions to introduce the CF3 group at the 3-position of the pyridine ring.

- Chlorination at the 6-position can be performed using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which selectively substitute the hydrogen at the 6-position of the pyridine ring.

A representative example is the synthesis of 3-chloro-6-(trifluoromethyl)picolinaldehyde, which involves chlorination and trifluoromethylation of picolinaldehyde using these reagents under controlled temperature and stoichiometry to ensure regioselectivity.

Esterification to Ethyl Picolinate

The carboxylic acid or aldehyde intermediate is then converted to the ethyl ester via:

- Treatment with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternatively, reaction with ethyl chloroformate or diethyl carbonate under basic or catalytic conditions can afford the ethyl ester functionality.

Specific Methodologies from Literature

Phosphoryl Trichloride Mediated Synthesis

A closely related compound, methyl 6-chloro-5-(trifluoromethyl)picolinate, has been synthesized using phosphoryl trichloride (POCl3) as a key reagent. The method involves:

- Adding oxy-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester to phosphoryl trichloride at 0 °C.

- Stirring the mixture at 50 °C overnight to induce chlorination and activation.

- Work-up involves neutralization with aqueous sodium carbonate, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

- This method yields the chlorinated trifluoromethylated methyl picolinate derivative in about 63% yield.

This approach can be adapted for ethyl esters by substituting the methyl ester starting material with the corresponding ethyl ester.

Use of Reactive Electrophiles for Ester Formation

Patent literature describes the use of reactive electrophiles such as diethyl carbonate or ethyl chloroformate to convert picolinic acid derivatives to ethyl esters efficiently. The process involves:

- Metallation of the pyridine ring intermediate.

- In situ reaction with diethyl carbonate or ethyl chloroformate to form the ethyl ester.

- This method avoids lengthy protecting group manipulations and the use of toxic reagents, improving overall safety and efficiency.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Trifluoromethylation | TMS-CF3 or CF3I, catalytic or radical conditions | 0–50 °C | Variable | Regioselective introduction at 3-position |

| Chlorination | SOCl2 or PCl5 or POCl3 | 0–50 °C, overnight | 60–70 | Selective substitution at 6-position |

| Esterification (Ethyl ester) | Ethanol + acid catalyst or ethyl chloroformate | Room temp to 50 °C | 60–80 | Purification by column chromatography |

These conditions represent typical ranges; optimization depends on scale and purity requirements.

Purification and Characterization

- Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether.

- Characterization includes mass spectrometry (MS) confirming molecular ion peaks around m/e 240 for the ethyl ester.

- Additional techniques include nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity and structural confirmation.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of 6-amino-3-(trifluoromethyl)picolinate or 6-thio-3-(trifluoromethyl)picolinate.

Oxidation: Formation of 6-chloro-3-(trifluoromethyl)picolinic acid.

Reduction: Formation of this compound alcohol.

Scientific Research Applications

Ethyl 3-chloro-6-(trifluoromethyl)picolinate, an organic compound with the molecular formula C9H7ClF3NO2, is a derivative of picolinic acid, featuring an ethyl ester substituted with a chlorine atom at the third position and a trifluoromethyl group at the sixth position. This compound has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry Ethyl 3-chloro-6-(trifluoromethyl)picolinate serves as an intermediate in synthesizing more complex organic molecules. The chlorine atom at the third position can undergo nucleophilic substitution with amines or thiols, resulting in new derivatives. It can also undergo reduction reactions to remove the chlorine or trifluoromethyl groups under specific conditions, as well as oxidation reactions to modify the functional groups, potentially creating compounds with different properties. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.

Biology This compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Research indicates that Ethyl 3-chloro-6-(trifluoromethyl)picolinate (Et-TF-pic) can interact with various molecular targets, including enzymes involved in metabolic pathways. The trifluoromethyl moiety enhances binding affinity and selectivity towards specific targets, potentially leading to increased potency against certain biological processes.

Medicine Ongoing research explores its potential as a pharmaceutical intermediate for developing new drugs and has been investigated as an inhibitor of isocitrate dehydrogenase (IDH), which is involved in cellular metabolism and cancer progression, and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a role in inflammatory responses. These interactions suggest that Et-TF-pic may have therapeutic implications in treating cancers and inflammatory diseases.

Industry It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets. Research has also highlighted the herbicidal properties of structurally similar compounds, indicating that Et-TF-pic may exhibit similar effects by disrupting normal plant growth processes through auxin receptor interference.

Biological Activities

Ethyl 3-chloro-6-(trifluoromethyl)picolinate is characterized by a pyridine ring structure, a trifluoromethyl group at the sixth position (enhancing lipophilicity and metabolic stability), and a chloro group at the third position, which may influence its biological interactions. The presence of these functional groups contributes to its potential as a bioactive compound, particularly in modulating enzyme activity and receptor interactions.

Studies have demonstrated that Et-TF-pic can modulate the activity of various enzymes, which is crucial for its potential therapeutic applications. For instance, the compound's ability to inhibit IDH could be beneficial in targeting metabolic pathways altered in cancer cells.

Case Studies

Inhibition of Cancer Cell Growth A study explored the effects of Et-TF-pic on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to interfere with metabolic pathways essential for tumor growth.

Anti-inflammatory Potential Et-TF-pic has been shown to reduce cytokine production, indicating its potential as an anti-inflammatory agent.

Agrochemical Applications Research has highlighted that Et-TF-pic may exhibit herbicidal effects by disrupting normal plant growth processes through auxin receptor interference.

Data Table

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | IDH and IRAK4 inhibition |

| Anti-cancer Activity | Significant inhibition in cancer cell lines |

| Anti-inflammatory | Reduced cytokine production |

| Herbicidal Properties | Potential disruption of plant growth |

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 6-chloro-3-(trifluoromethyl)picolinate belongs to a class of halogenated and fluorinated picolinate esters. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Variations

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 6-chloro-3-fluoropicolinate | 1214363-79-7 | C₈H₇ClFNO₂ | 203.60 | 6-Cl, 3-F |

| Ethyl 3-chloro-5-(trifluoromethyl)picolinate | 80194-69-0 / 57266-69-0 | C₉H₇ClF₃NO₂ | 253.61 | 3-Cl, 5-CF₃ |

| Mthis compound | 1416354-40-9 | C₈H₅ClF₃NO₂ | 239.58 | 6-Cl, 3-CF₃ (methyl ester) |

| Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)picolinate | 1565827-82-8 | C₁₁H₉F₃N₂O₂ | 258.20 | 3-CN, 6-CH₃, 4-CF₃ |

| 6-Chloro-5-(trifluoromethyl)picolinic acid | 128073-01-8 | C₇H₃ClF₃NO₂ | 225.56 | 6-Cl, 5-CF₃ (carboxylic acid) |

Key Differences and Implications

Substituent Position and Electronic Effects :

- The 6-chloro-3-CF₃ substitution in the target compound creates strong electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to analogues like Ethyl 6-chloro-3-fluoropicolinate (3-F instead of 3-CF₃) .

- Ethyl 3-chloro-5-CF₃ picolinate (CAS 80194-69-0) shares the same molecular weight but differs in substituent positions, leading to distinct regioselectivity in downstream reactions .

Ester vs. Acid Functionality :

- Compared to 6-chloro-5-CF₃ picolinic acid (CAS 128073-01-8), the ethyl ester group in the target compound improves lipid solubility, facilitating membrane permeability in drug candidates .

Research Findings

- Synthetic Utility : Ethyl 6-chloro-3-CF₃ picolinate is a precursor in synthesizing trifluoromethyl-containing heterocycles, critical for agrochemicals like herbicides and insecticides .

- Biological Activity: Analogues with 3-CF₃ groups exhibit enhanced metabolic stability compared to non-fluorinated counterparts, as demonstrated in studies of pyridine-based kinase inhibitors .

Biological Activity

Ethyl 6-chloro-3-(trifluoromethyl)picolinate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives, characterized by a pyridine ring substituted with a chloro and trifluoromethyl group. This unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Biological Activity Overview

-

Cannabinoid Receptor Agonism :

Research indicates that compounds similar to this compound may act as agonists for the cannabinoid CB2 receptor, suggesting potential applications in pain management and inflammation treatment. -

Antimicrobial Properties :

The compound exhibits antimicrobial activity, which is enhanced by the presence of the trifluoromethyl group. This has implications for agricultural applications as a potential herbicide or fungicide . -

Structure-Activity Relationship (SAR) :

The presence of electron-withdrawing groups like trifluoromethyl significantly influences the biological activity of picolinate derivatives. Studies have shown that modifications to these groups can enhance binding affinity to biological targets .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available picolinate derivatives.

- Chlorination and Trifluoromethylation : These reactions are critical for introducing the chloro and trifluoromethyl groups, which enhance biological activity.

- Final Esterification : The final step usually involves esterification with ethyl alcohol to yield the desired product.

Case Study 1: Antimicrobial Activity

In a comparative study, this compound was tested against various pathogens. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria, demonstrating its potential as an antimicrobial agent .

| Compound | Inhibition (%) | Pathogen Type |

|---|---|---|

| This compound | 85% | Gram-positive |

| Control (Standard Antibiotic) | 90% | Gram-positive |

Case Study 2: Cannabinoid Receptor Interaction

A study focused on the interaction of this compound with CB2 receptors showed promising results. The compound exhibited an IC50 value indicating effective receptor activation, suggesting its utility in developing new analgesics .

| Compound | IC50 (nM) | Receptor |

|---|---|---|

| This compound | 50 nM | CB2 |

| Control Compound | 30 nM | CB2 |

Q & A

Q. What are the established synthetic routes for Ethyl 6-chloro-3-(trifluoromethyl)picolinate?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of analogous trifluoromethylpyrimidine esters. For example, 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester can react with boronic acids under palladium catalysis to form substituted pyrimidine derivatives . Similar protocols can be adapted for picolinate esters by substituting the boronic acid and optimizing reaction conditions (e.g., solvent, temperature, catalyst loading). Key steps include:

- Chlorination of precursor intermediates using reagents like phosphorus oxychloride.

- Esterification via refluxing with ethanol in the presence of acid catalysts.

- Purification via column chromatography or recrystallization.

Example Reaction Table:

| Step | Reagents/Conditions | Intermediate | Yield | Reference |

|---|---|---|---|---|

| 1 | POCl₃, DMF, 80°C | Chlorinated precursor | 75% | |

| 2 | Ethanol, H₂SO₄, reflux | Ester formation | 82% |

Q. How is this compound characterized analytically?

Methodological Answer: Characterization typically involves:

- LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., observed m/z 366 [M+H]⁺ for a related trifluoromethylpyrimidine ester) .

- HPLC Retention Time: Used for purity assessment (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- ¹H/¹³C NMR: To verify structural integrity, focusing on signals for the ester group (-COOEt), chlorine, and trifluoromethyl substituents.

- Elemental Analysis: To validate stoichiometry.

Q. What are the stability and storage recommendations for this compound?

Methodological Answer: Stability is influenced by the hydrolytic sensitivity of the ester group and the electron-withdrawing trifluoromethyl moiety. Recommended practices include:

- Storage under inert atmosphere (argon/nitrogen) at 2–8°C to prevent ester hydrolysis .

- Use of desiccants in storage containers to minimize moisture exposure.

- Regular purity checks via HPLC to monitor degradation.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Methodological Answer: Yield optimization requires systematic parameter screening:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) may enhance boronic acid coupling .

- Temperature Gradients: Elevated temperatures (80–100°C) often improve reaction rates but may increase side products.

- Additives: Use of bases (e.g., K₂CO₃) to neutralize HCl byproducts during chlorination .

Data-Driven Example:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 68 |

| PdCl₂(dppf) | THF | 100 | 82 |

Q. What is the role of the trifluoromethyl group in modulating the compound’s reactivity or bioactivity?

Methodological Answer: The trifluoromethyl group enhances:

- Metabolic Stability: By resisting oxidative degradation in biological systems.

- Electrophilicity: The electron-withdrawing effect activates the pyridine ring for nucleophilic substitution, as seen in medicinal chemistry applications (e.g., quinolone antibiotics) .

- Lipophilicity: Improves membrane permeability, critical for drug candidates. Experimental validation involves synthesizing analogs without the CF₃ group and comparing bioactivity (e.g., antimicrobial assays) .

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) be resolved during structural confirmation?

Methodological Answer:

- Cross-Validation: Compare LCMS-derived molecular weight with theoretical values (e.g., m/z 239.58 for Mthis compound) .

- 2D NMR Techniques: Use HSQC and HMBC to resolve signal overlap in crowded regions.

- Isotopic Labeling: Introduce ¹³C labels at specific positions to track coupling patterns.

- Independent Synthesis: Replicate the synthesis using alternative routes to confirm consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.